N-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
This compound belongs to the 1,8-naphthyridine-3-carboxamide class, characterized by a bicyclic aromatic core with a carboxamide substituent at position 2. Key structural features include:
- 1-[(4-Fluorophenyl)methyl] substituent: A benzyl group with a fluorine atom at the para position, enhancing lipophilicity and metabolic stability.
- 2-Oxo-1,2-dihydro moiety: A lactam ring that stabilizes the planar conformation and participates in hydrogen bonding.
Properties
IUPAC Name |
N-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrFN3O2/c23-16-4-1-5-18(12-16)26-21(28)19-11-15-3-2-10-25-20(15)27(22(19)29)13-14-6-8-17(24)9-7-14/h1-12H,13H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSDVRURGNLBGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction using a brominated aromatic compound.
Attachment of the Fluorophenylmethyl Group: The fluorophenylmethyl group is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine alcohols.
Scientific Research Applications
N-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
*Estimated based on structural similarity to .
Key Observations:
- Fluorine Positioning : The 4-fluorobenzyl group in the target compound and enhances metabolic stability compared to 3-fluorophenyl in , which may alter binding pocket interactions.
- Functional Groups : The 4-hydroxy substituent in increases polarity (logP = 2.99 vs. ~3.0 for the target compound) and hydrogen-bonding capacity, which could influence pharmacokinetics.
Hydrogen Bonding and Crystallography
Q & A
Q. Analytical techniques :
- NMR spectroscopy :
- 1H NMR : Look for characteristic peaks:
- Aromatic protons (δ 7.2–8.6 ppm for naphthyridine and substituted phenyl groups).
- CH2 of the benzyl group (δ ~5.6–5.8 ppm, singlet) .
- 13C NMR : Confirm carbonyl carbons (C=O at ~165–170 ppm) and quaternary carbons in the naphthyridine ring .
- IR spectroscopy : Detect C=O stretches (amide: ~1650–1680 cm⁻¹; ketone: ~1685 cm⁻¹) and C-Br stretches (~600 cm⁻¹) .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns for bromine .
Advanced: How to optimize reaction yields when introducing the 4-fluorobenzyl substituent?
Q. Methodological recommendations :
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh3)4) for cross-coupling reactions to improve regioselectivity .
- Temperature control : Maintain 60–80°C for nucleophilic substitutions to balance reaction rate and byproduct formation .
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in alkylation steps .
Troubleshooting : - If yields are <50%, analyze intermediates via HPLC to identify unreacted starting materials or degradation products .
Advanced: How to resolve contradictions in reported pharmacological data (e.g., varying IC50 values)?
Q. Root causes :
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Structural analogs : Some studies may inadvertently test derivatives with minor substituent changes (e.g., chloro vs. bromo groups) .
Resolution strategies : - Conduct side-by-side comparative assays under standardized conditions.
- Perform X-ray crystallography or docking studies to confirm binding modes and validate target specificity .
Advanced: What experimental designs are recommended for studying the compound’s mechanism of action?
Q. Stepwise approach :
In vitro target profiling : Use kinase or GPCR panels to identify primary targets .
Molecular docking : Model interactions with proteins (e.g., EGFR or PARP) using software like AutoDock Vina, focusing on the bromophenyl and fluorobenzyl motifs .
Cellular assays :
- Measure apoptosis (Annexin V staining) or cell-cycle arrest (flow cytometry) in cancer cell lines .
- Validate target engagement via Western blotting (e.g., phosphorylated vs. total protein levels) .
Advanced: How to address poor aqueous solubility during formulation for in vivo studies?
Q. Strategies :
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility without precipitating the compound .
- Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide moiety .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability .
Key Research Gaps
- Structural dynamics : Limited data on tautomeric forms (lactam vs. hydroxy-pyridine) under physiological conditions .
- Metabolic stability : No published studies on cytochrome P450 interactions or hepatic clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
